molecular formula C19H22ClN3O3 B277883 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

Cat. No. B277883
M. Wt: 375.8 g/mol
InChI Key: AUJQEXCTKYJYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B cells, which are involved in the development of various types of B-cell malignancies, including lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.

Mechanism of Action

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B cells, and its inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in the activation of downstream signaling pathways. This ultimately results in apoptosis of cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have minimal effects on non-cancerous cells, indicating that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is its ability to target the BCR signaling pathway, which is critical for the survival and proliferation of B cells in various types of B-cell malignancies. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.
One of the limitations of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all types of B-cell malignancies, as some cancers may have alternative signaling pathways that can compensate for the inhibition of BTK. Additionally, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for the development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One potential area of research is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these treatments. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors, potentially leading to improved outcomes for patients with B-cell malignancies. Finally, there is also a need for the development of more potent and selective BTK inhibitors that can overcome some of the limitations of current therapies.

Synthesis Methods

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The final step in the synthesis involves the coupling of 3-chloro-4-(2-furoyl)aniline with butyric acid chloride in the presence of a base, followed by the addition of piperazine to form the final product.

Scientific Research Applications

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including lymphomas and leukemias. These studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is able to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have synergistic effects when combined with other drugs commonly used in the treatment of these cancers.

properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-2-4-18(24)21-14-6-7-16(15(20)13-14)22-8-10-23(11-9-22)19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,24)

InChI Key

AUJQEXCTKYJYCG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.